Cas no 2172012-03-0 (lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate)

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c][1,4]morpholine-8-carboxylate is a specialized lithium salt featuring a rigid, bicyclic heterocyclic structure. Its unique molecular architecture enhances stability and solubility in polar solvents, making it suitable for applications requiring precise lithium-ion delivery. The compound’s carboxylate group facilitates coordination chemistry, while the fused pyrrolo-morpholine framework contributes to steric control in synthetic processes. This lithium complex is particularly valuable in electrolyte formulations, organometallic catalysis, and pharmaceutical intermediates, where controlled reactivity and high purity are critical. Its well-defined structure ensures consistent performance in lithium-based systems, offering advantages in reproducibility and tailored reactivity for advanced chemical synthesis.
lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate structure
2172012-03-0 structure
Product name:lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate
CAS No:2172012-03-0
MF:C8H14LiNO3
MW:179.142662525177
CID:5213299
PubChem ID:132398950

lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
    • lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate
    • Inchi: 1S/C8H13NO3.Li.H/c10-8(11)6-1-2-9-3-4-12-5-7(6)9;;/h6-7H,1-5H2,(H,10,11);;
    • InChI Key: RMVIUYSIVXERMJ-UHFFFAOYSA-N
    • SMILES: C(C1CCN2CCOCC12)(=O)O.[LiH]

lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM461874-500mg
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
2172012-03-0 95%+
500mg
$876 2024-07-18
Enamine
EN300-1588613-1.0g
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
2172012-03-0 95%
1g
$1029.0 2023-06-04
Chemenu
CM461874-100mg
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
2172012-03-0 95%+
100mg
$406 2024-07-18
Enamine
EN300-1588613-100mg
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
2172012-03-0 95.0%
100mg
$355.0 2023-09-23
Enamine
EN300-1588613-1000mg
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
2172012-03-0 95.0%
1000mg
$1029.0 2023-09-23
Enamine
EN300-1588613-0.5g
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
2172012-03-0 95%
0.5g
$803.0 2023-06-04
Enamine
EN300-1588613-50mg
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
2172012-03-0 95.0%
50mg
$238.0 2023-09-23
Enamine
EN300-1588613-250mg
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
2172012-03-0 95.0%
250mg
$509.0 2023-09-23
Enamine
EN300-1588613-5000mg
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
2172012-03-0 95.0%
5000mg
$2981.0 2023-09-23
Enamine
EN300-1588613-500mg
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
2172012-03-0 95.0%
500mg
$803.0 2023-09-23

Additional information on lithium(1+) ion hexahydro-1H-pyrrolo2,1-cmorpholine-8-carboxylate

Research Briefing on Lithium(1+) Ion Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate (CAS: 2172012-03-0)

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate (CAS: 2172012-03-0) is a novel chemical entity that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique heterocyclic structure, has shown promising potential in various therapeutic applications, particularly in the modulation of neurological and psychiatric disorders. The following briefing synthesizes the latest research findings on this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Recent studies have elucidated the molecular structure and physicochemical properties of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate. The compound features a lithium cation complexed with a carboxylate anion derived from a hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine scaffold. This structural configuration imparts unique stability and bioavailability, making it an attractive candidate for drug development. Computational modeling and X-ray crystallography have confirmed the compound's three-dimensional conformation, which is critical for understanding its interaction with biological targets.

Pharmacological investigations have revealed that this compound exhibits significant activity in modulating neurotransmitter systems, particularly those involving glutamate and GABA. In vitro and in vivo studies demonstrate its ability to cross the blood-brain barrier efficiently, suggesting potential applications in treating conditions such as bipolar disorder, depression, and neurodegenerative diseases. Notably, the lithium component may contribute to mood-stabilizing effects, while the heterocyclic moiety could enhance target specificity and reduce off-target side effects.

Current research efforts are focused on optimizing the synthesis and formulation of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate to improve its pharmacokinetic profile. Recent advancements in green chemistry have enabled more efficient production routes, reducing environmental impact while maintaining high yields and purity. Additionally, preclinical trials are underway to evaluate its safety and efficacy in animal models, with preliminary results indicating favorable tolerability and therapeutic potential.

In conclusion, lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate represents a promising avenue for future drug development. Its unique chemical structure and pharmacological properties position it as a potential breakthrough in the treatment of neurological and psychiatric disorders. Continued research and clinical validation will be essential to fully realize its therapeutic benefits and bring it closer to clinical application.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd